

# Leucrose: A Functional Ingredient for Innovative Food Formulation

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## Compound of Interest

Compound Name: *Leucrose*

Cat. No.: *B1674814*

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Application Notes and Protocols for Researchers and Product Development Professionals

## Introduction

**Leucrose**, a disaccharide isomer of sucrose, is emerging as a functional ingredient with significant potential in the food and beverage industry. Composed of glucose and fructose linked by an  $\alpha$ -1,5-glycosidic bond, this reducing sugar offers a unique combination of physicochemical and physiological properties. These include a lower glycemic response compared to sucrose, non-cariogenic properties, and potential prebiotic effects. This document provides detailed application notes and experimental protocols for the utilization of **leucrose** in food formulations, aimed at researchers, food scientists, and product development professionals.

## Physicochemical Properties of Leucrose

The functional properties of **leucrose** in food systems are dictated by its physical and chemical characteristics. A summary of these properties is presented below, with comparisons to sucrose where relevant.

Table 1: Physicochemical Properties of **Leucrose** and Sucrose

Property	Leucrose	Sucrose	References
Molar Mass	342.30 g/mol	342.30 g/mol	[1]
Melting Point	156-160 °C (monohydrate)	186 °C	[2]
Solubility in Water	High, data comparable to sucrose	200 g/100 mL at 20°C, increasing with temperature	[3][4]
Viscosity of Aqueous Solutions	Similar to sucrose at equivalent concentrations and temperatures	Increases with concentration and decreases with temperature	[5]
Relative Sweetness (vs. Sucrose)	0.4 - 0.5	1.0	
Hygroscopicity	Less hygroscopic than fructose	Moderately hygroscopic	
Maillard Browning Reactivity	High (reducing sugar)	Low (non-reducing sugar)	
Stability	Stable under typical food processing conditions. May hydrolyze under acidic conditions.	Stable under neutral pH; hydrolyzes into glucose and fructose in acidic conditions.	

## Physiological and Health Effects

**Leucrose** offers several potential health benefits that make it an attractive alternative to traditional sugars in food formulations.

### Low Glycemic Response

**Leucrose** is characterized by a slower enzymatic cleavage in the human small intestine compared to sucrose. This results in a slower and lower rise in postprandial blood glucose levels.

Table 2: Glycemic Index and Metabolic Response

Parameter	Leucrose	Sucrose	References
Glycemic Index (GI)	Low (estimated to be lower than sucrose)	~65	
In vitro Cleavage Rate (vs. Sucrose)	63%	100%	
Insulin Response	Tended to be lower than sucrose	Elicits a significant insulin response	

## Prebiotic Potential

As a carbohydrate that may not be fully digested in the upper gastrointestinal tract, **leucrose** can be fermented by the gut microbiota in the colon. This fermentation can lead to the production of beneficial short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which play a crucial role in gut health and overall metabolism.

## Mineral Absorption

Some studies suggest that certain carbohydrates can influence the absorption of essential minerals. While direct studies on **leucrose** are limited, related research on other non-digestible or slowly digestible carbohydrates indicates a potential to enhance the absorption of minerals like calcium and magnesium.

## Non-Cariogenic Properties

**Leucrose** is not readily fermented by oral bacteria, such as *Streptococcus mutans*, into acids that cause dental caries. This makes it a suitable sugar substitute for developing "tooth-friendly" food and beverage products.

## Application in Food Formulations

The unique properties of **leucrose** lend themselves to a variety of food and beverage applications.

## Beverages

Due to its good solubility and stability, **leucrose** can be used as a sugar substitute in a range of beverages, including soft drinks, juices, and flavored waters. Its lower sweetness intensity may require blending with high-intensity sweeteners to achieve the desired taste profile.

## Baked Goods

In baked goods, **leucrose** can replace sucrose to reduce the glycemic load. As a reducing sugar, it actively participates in the Maillard reaction, which can enhance browning and flavor development in products like cookies, cakes, and bread. However, its impact on texture and moisture retention needs to be carefully evaluated and may require adjustments to the formulation, such as the inclusion of hydrocolloids or other bulking agents.

## Dairy Products

**Leucrose** can be incorporated into dairy products like yogurt and flavored milk. Its potential prebiotic effects can complement the probiotic bacteria present in fermented dairy products. When used in yogurt, it is important to assess its impact on the viability of starter cultures and the final sensory properties of the product.

## Experimental Protocols

The following section provides detailed protocols for key experiments related to the evaluation of **leucrose** as a functional food ingredient.

### Protocol 1: Determination of Glycemic Index (GI) of Leucrose

This protocol is based on the internationally recognized standard ISO 26642:2010.

1. Principle: The GI of a test food (**leucrose**) is determined by measuring the incremental area under the blood glucose response curve (iAUC) after its consumption by a group of healthy human subjects. This is then expressed as a percentage of the iAUC of a reference food (glucose).
2. Subjects: Recruit at least 10 healthy, non-diabetic adult subjects.

### 3. Test Foods:

- Reference Food: A solution containing 50g of anhydrous glucose in 250mL of water.
- Test Food: A solution containing 50g of **leucrose** in 250mL of water.

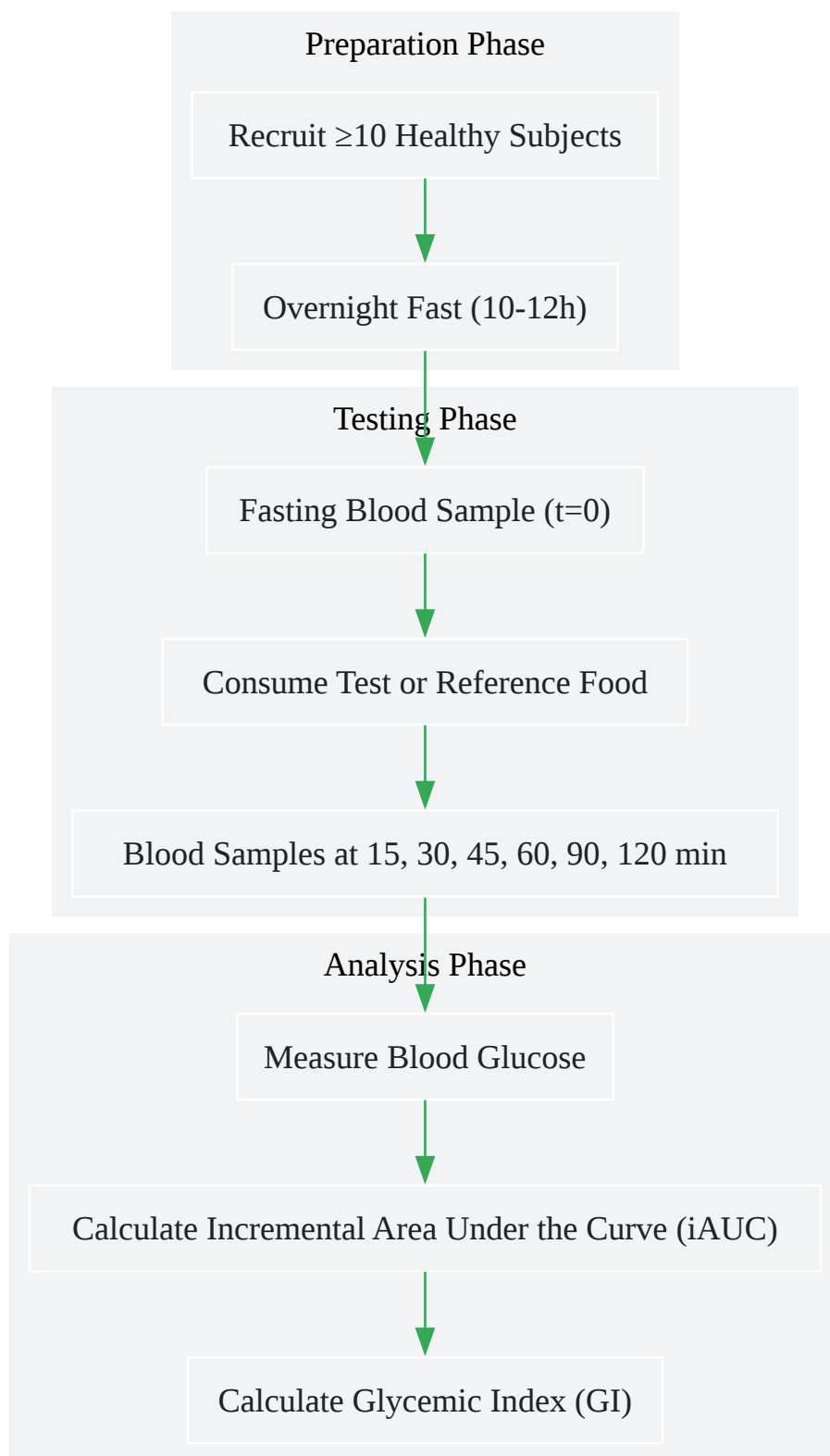
### 4. Procedure:

- Subjects fast for 10-12 hours overnight.
- A fasting blood sample is taken (time 0).
- Subjects consume the reference or test food within 15 minutes.
- Blood samples are collected at 15, 30, 45, 60, 90, and 120 minutes after the start of consumption.
- Blood glucose concentration is measured for each sample.
- Each subject should test the reference food on at least two separate occasions and the test food once.

### 5. Calculation:

- For each subject, calculate the iAUC for the test food and the mean iAUC for the reference food, ignoring the area below the fasting baseline.
- Calculate the GI for each subject:  $GI = (iAUC \text{ of Test Food} / \text{Mean } iAUC \text{ of Reference Food}) \times 100$
- The GI of **leucrose** is the mean GI value of all subjects.

Figure 1: Experimental Workflow for Glycemic Index Determination



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Caption: Workflow for determining the Glycemic Index of a food ingredient.

## Protocol 2: In Vitro Batch Fermentation of Leucrose using Human Fecal Microbiota

This protocol allows for the assessment of the prebiotic potential of **leucrose** by simulating its fermentation in the human colon.

1. Principle: **Leucrose** is incubated with a human fecal slurry in an anaerobic environment. The production of short-chain fatty acids (SCFAs) and changes in the microbial population are monitored over time.

2. Materials:

- Fresh human fecal sample from a healthy donor.
- Anaerobic basal medium (e.g., containing peptone water, yeast extract, salts).
- **Leucrose** (test substrate).
- Fructooligosaccharides (FOS) or inulin (positive control).
- Anaerobic chamber or jars with gas-generating kits.
- Gas chromatograph (GC) for SCFA analysis.
- DNA extraction kits and sequencing platform for microbial analysis.

3. Procedure:

- Prepare a 10% (w/v) fecal slurry by homogenizing the fresh fecal sample in anaerobic phosphate-buffered saline (PBS).
- In an anaerobic chamber, dispense 90 mL of anaerobic basal medium into sterile fermentation vessels.
- Add 1g of the test substrate (**leucrose**), positive control (FOS), or no substrate (negative control) to the respective vessels.
- Inoculate each vessel with 10 mL of the fecal slurry.

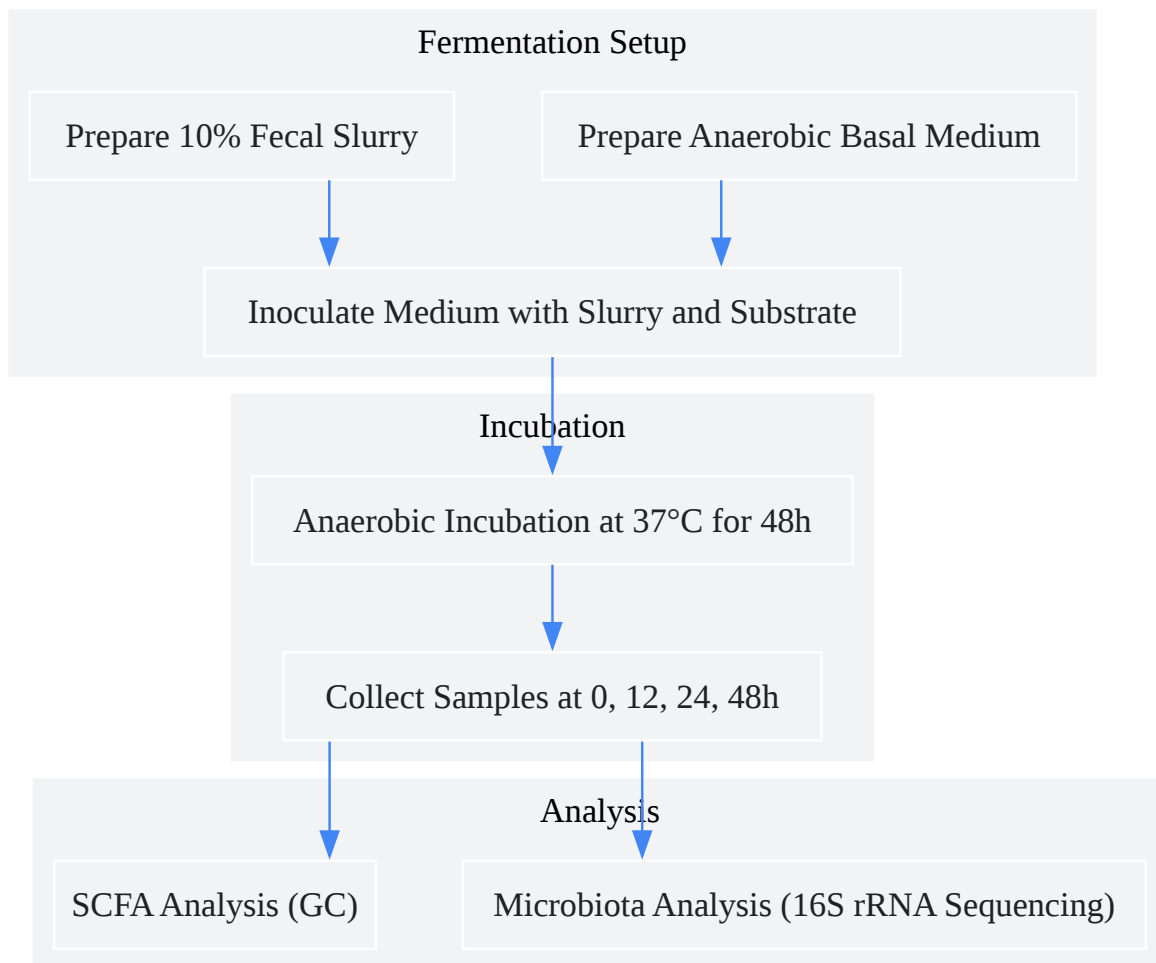
- Incubate the vessels at 37°C for 48 hours.
- Collect samples at 0, 12, 24, and 48 hours for pH measurement, SCFA analysis, and microbial DNA extraction.

#### 4. Analysis:

- SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze for acetate, propionate, and butyrate concentrations using GC.
- Microbial Analysis: Extract total DNA from the samples and perform 16S rRNA gene sequencing to determine changes in the microbial community composition.

Figure 2: Workflow for In Vitro Prebiotic Activity Assessment





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Caption: Workflow for assessing the prebiotic activity of a test substrate.

## Protocol 3: Quantification of Leucrose in a Beverage Matrix using HPLC-RID

This protocol provides a method for the quantitative analysis of **leucrose** in a simple beverage formulation.

1. Principle: **Leucrose** is separated from other components in the beverage matrix by High-Performance Liquid Chromatography (HPLC) and quantified using a Refractive Index Detector (RID).

## 2. Instrumentation and Columns:

- HPLC system with a quaternary pump, autosampler, and RID.
- Amino-propyl-silylated silica column (e.g., 250 mm x 4.6 mm, 5 µm).

## 3. Reagents and Standards:

- Acetonitrile (HPLC grade).
- Ultrapure water.
- **Leucrose** analytical standard.

## 4. Chromatographic Conditions:

- Mobile Phase: Acetonitrile:Water (75:25, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 20 µL.
- RID Temperature: 35°C.

## 5. Sample Preparation:

- Dilute the beverage sample with the mobile phase to bring the **leucrose** concentration within the calibration range.
- Filter the diluted sample through a 0.45 µm syringe filter before injection.

## 6. Calibration and Quantification:

- Prepare a series of standard solutions of **leucrose** in the mobile phase (e.g., 0.1 to 10 mg/mL).

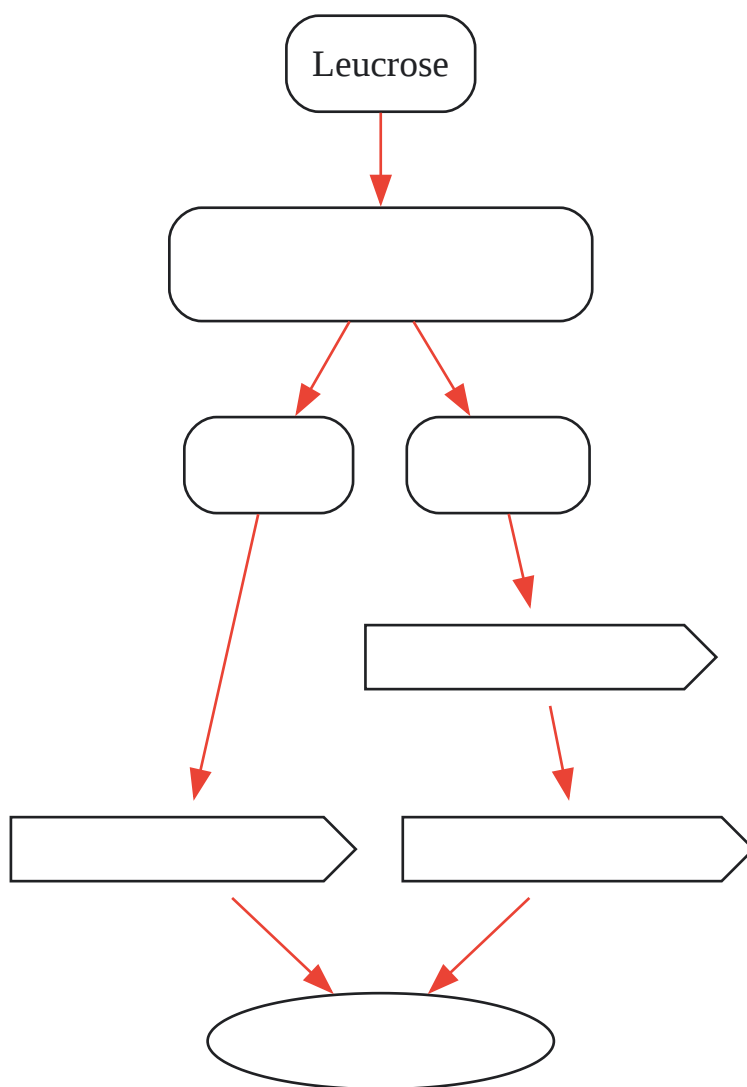
- Inject the standard solutions to generate a calibration curve of peak area versus concentration.
- Inject the prepared sample and quantify the **leucrose** concentration based on the calibration curve.

## Signaling Pathways

### Leucrose Metabolism and Absorption

**Leucrose** is hydrolyzed in the small intestine by sucrase-isomaltase, an enzyme located on the brush border of enterocytes, into its constituent monosaccharides, glucose and fructose. These monosaccharides are then absorbed into the bloodstream via specific transporters.

Figure 3: **Leucrose** Metabolism in the Small Intestine



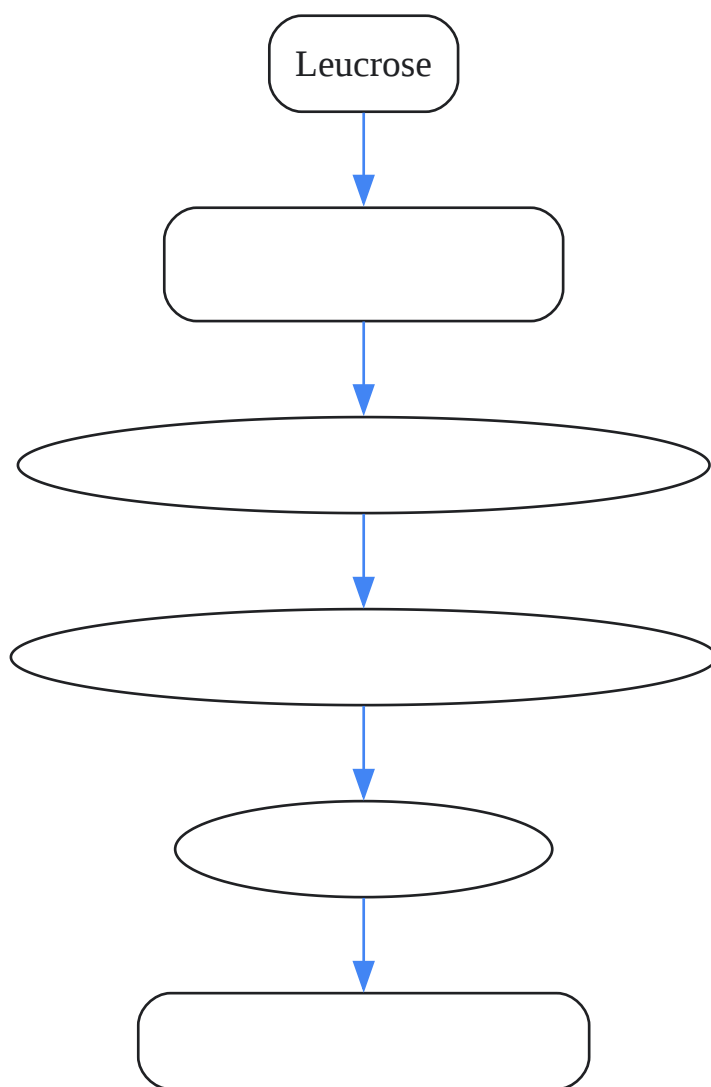
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Caption: Enzymatic hydrolysis and absorption of **leucrose** in the small intestine.

## Potential Stimulation of GLP-1 and PYY Secretion

The presence of carbohydrates in the small intestine can stimulate enteroendocrine L-cells to secrete glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that play a role in glucose homeostasis and satiety. The binding of sugars to sweet taste receptors (T1R2/T1R3) on L-cells is one of the proposed mechanisms.

Figure 4: Potential Signaling Pathway for GLP-1 and PYY Secretion



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Caption: Proposed mechanism for **leucrose**-stimulated incretin secretion.

## Conclusion

**Leucrose** presents a promising alternative to traditional sugars, offering a range of functional and health benefits. Its lower glycemic impact, non-cariogenic nature, and potential prebiotic effects make it a valuable ingredient for the development of healthier food and beverage products. The protocols and data presented in this document provide a foundation for researchers and product developers to explore the full potential of **leucrose** in their formulations. Further research is warranted to fully elucidate its physiological effects and optimize its application in various food systems.

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